molecular formula C9H9ClO2 B1360357 2-(2-methoxyphenyl)acetyl Chloride CAS No. 28033-63-8

2-(2-methoxyphenyl)acetyl Chloride

Cat. No. B1360357
CAS RN: 28033-63-8
M. Wt: 184.62 g/mol
InChI Key: UPEWDRCXLROYOF-UHFFFAOYSA-N
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Description

“2-(2-methoxyphenyl)acetyl Chloride” is a chemical compound with the CAS Number: 28033-63-8 . Its IUPAC name is (2-methoxyphenyl)acetyl chloride . The compound has a molecular weight of 184.62 .


Molecular Structure Analysis

The InChI Code for “2-(2-methoxyphenyl)acetyl Chloride” is 1S/C9H9ClO2/c1-12-8-5-3-2-4-7 (8)6-9 (10)11/h2-5H,6H2,1H3 . Unfortunately, the specific 3D structure of the molecule is not available in the search results.


Physical And Chemical Properties Analysis

“2-(2-methoxyphenyl)acetyl Chloride” is a liquid at room temperature . . Unfortunately, other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Complex Compounds

    This compound is utilized in the synthesis of various complex molecules. For example, p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was prepared using a reaction involving p-methoxyphenol and other reagents, highlighting its role in synthesizing structurally complex molecules (Peikow et al., 2006).

  • Crystal Structure Analysis

    The compound has been used in crystallography to determine the crystal structures of synthesized molecules, providing valuable insights into molecular configurations and interactions (Peikow et al., 2006).

Chemical Reactions and Mechanisms

  • Photochemical Synthesis

    Research indicates its involvement in photochemical processes. For instance, p-Methoxyphenyl salicylate undergoes photochemical transformation, highlighting the role of 2-(2-methoxyphenyl)acetyl Chloride derivatives in photochemistry (Diaz-Mondejar & Miranda, 1982).

  • Reaction Conditions Influencing Product Character

    The reaction conditions, such as temperature and reagents used, significantly affect the products formed during acetylation processes involving compounds like 2-methoxyphenyl derivatives (Ksenzhek, Belen’kii, & Gol'dfarb, 1973).

Industrial Applications

  • Electrochemical Carboxylation

    This compound is relevant in electrochemical processes. For instance, electrochemical carboxylation of related compounds, like 2-acetyl-6-methoxynaphthalene, demonstrates its potential in industrial applications (Datta et al., 1998).

  • Friedel-Crafts Acylation

    It plays a critical role in Friedel-Crafts acylation reactions, which are fundamental in organic synthesis and the production of fine chemicals (Das & Cheng, 2000).

Analytical Chemistry

  • Extraction and Determination

    The compound is used in the extraction and spectrophotometric determination of elements like thallium, illustrating its utility in analytical chemistry (Pérez-Ruíz et al., 1982).

  • Fluorescent Reagents in Chromatography

    Derivatives of 2-(2-methoxyphenyl)acetyl Chloride have been explored as potential fluorescent reagents for analytical derivatization in chromatography, enhancing the detection of certain compounds (Duh et al., 2003).

Safety And Hazards

“2-(2-methoxyphenyl)acetyl Chloride” is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with the hazard statements H290, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-methoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEWDRCXLROYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182315
Record name 2-(2-Methoxyphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)acetyl Chloride

CAS RN

28033-63-8
Record name 2-(2-Methoxyphenyl)acetyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028033638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenyl)acetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Rathore, M Sattar, R Kumar… - The Journal of Organic …, 2016 - ACS Publications
A chemo- and regioselective intermolecular sp 3 C–H and sp 2 C–H coupling reaction for C–C bond formation is described to access unsymmetrical diaryl acetamides under TM-free …
Number of citations: 35 pubs.acs.org
IG Salado, M Redondo, ML Bello, C Perez… - Journal of Medicinal …, 2014 - ACS Publications
Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease where motor neurons in cortex, brain stem, and spinal cord die progressively, resulting in muscle wasting, paralysis, …
Number of citations: 117 pubs.acs.org

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